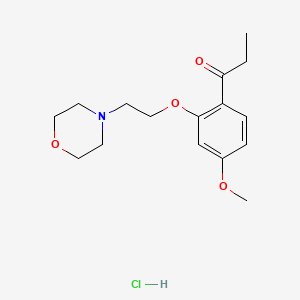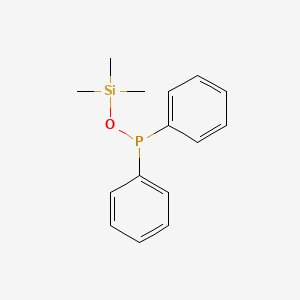
Phosphinous acid, diphenyl-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinous acid, diphenyl-, trimethylsilyl ester is an organophosphorus compound with the molecular formula C15H19OPSi It is a derivative of phosphinous acid where the hydrogen atoms are replaced by diphenyl and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinous acid, diphenyl-, trimethylsilyl ester can be synthesized through the reaction of diphenylphosphine oxide with silylating agents such as hexamethyldisilazane, diethyl(trimethylsilyl)amine, or bis(trimethylsilyl)acetamide in the presence of a solvent like 1,4-dioxane at elevated temperatures (100-110°C) . This method provides a quick and high-yield preparation of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available silylating reagents and controlled reaction conditions to ensure high purity and yield. The process typically requires careful monitoring of temperature and reaction time to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinous acid, diphenyl-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phosphinous acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or alkylating agents are used.
Hydrolysis: Acidic or basic conditions, often involving hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Oxidation: Diphenylphosphine oxide.
Substitution: Various substituted phosphinous acid derivatives.
Hydrolysis: Phosphinous acid and its derivatives.
Aplicaciones Científicas De Investigación
Phosphinous acid, diphenyl-, trimethylsilyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphinous acid, diphenyl-, trimethylsilyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances its reactivity by stabilizing the intermediate species formed during reactions. The molecular targets and pathways involved depend on the specific reaction and application, such as enzyme inhibition in biological systems or catalysis in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinous acid, diphenyl-, methyl ester
- Phosphinous acid, diphenyl-, ethyl ester
- Phosphinous acid, diphenyl-, butyl ester
Uniqueness
Phosphinous acid, diphenyl-, trimethylsilyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its alkyl ester counterparts. This makes it a valuable compound in synthetic chemistry, particularly in reactions requiring high reactivity and selectivity .
Propiedades
Número CAS |
13683-01-7 |
|---|---|
Fórmula molecular |
C15H19OPSi |
Peso molecular |
274.37 g/mol |
Nombre IUPAC |
diphenyl(trimethylsilyloxy)phosphane |
InChI |
InChI=1S/C15H19OPSi/c1-18(2,3)16-17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Clave InChI |
UXLKIYFTUSRNRC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



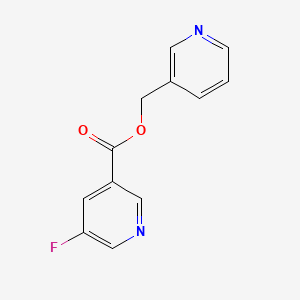
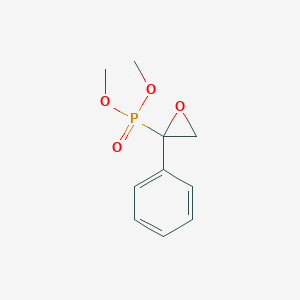
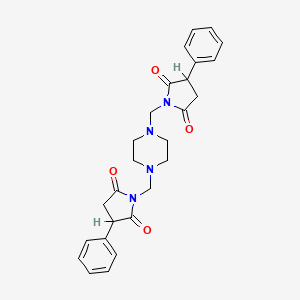

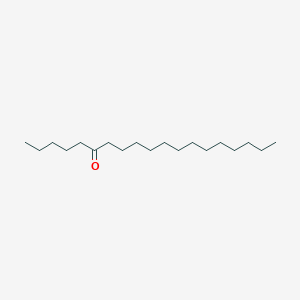
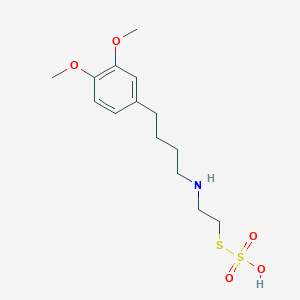
![2-Methyl-2-[(methylcarbamoyl)peroxy]propane](/img/structure/B14706686.png)
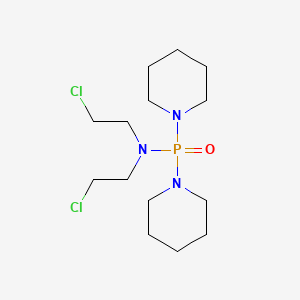

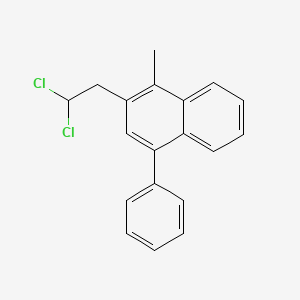
![Silane, [(1,1-dimethylethyl)thio]trimethyl-](/img/structure/B14706704.png)
